N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine
Description
N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine is a synthetic organic compound characterized by a dimethoxyphenyl group (substituents at positions 2 and 4) linked to an ethylidene backbone bearing both an amino group and a hydroxylamine moiety. The 2,4-dimethoxy substitution pattern on the aromatic ring is notable for its electron-donating effects, which can modulate electronic properties and biological interactions .
Properties
IUPAC Name |
N-[2-amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-3-4-8(9(6-11)12-13)10(5-7)15-2/h3-5,13H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBIGZYAWCTXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694379 | |
| Record name | N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-79-9 | |
| Record name | N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to the desired hydroxylamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Organic Synthesis
N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine serves as a versatile building block in organic synthesis. It is utilized for creating various heterocyclic compounds and pharmaceutical intermediates, demonstrating its importance in synthetic chemistry .
Research indicates that this compound exhibits promising antimicrobial and anticancer properties:
- Antimicrobial Activity: It has shown effectiveness against specific bacterial strains by inhibiting bacterial RNA polymerase, which is crucial for bacterial transcription .
- Anticancer Properties: The compound is being studied for its ability to inhibit histone deacetylases (HDACs), enzymes linked to cancer progression. Studies have demonstrated its potential to induce apoptosis in cancer cells by activating specific signaling pathways .
Medicinal Applications
The therapeutic potential of this compound is under exploration for developing new antibiotics and anticancer agents. Its ability to inhibit specific enzymes makes it a candidate for further drug development .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Research: A study highlighted that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through HDAC inhibition .
- Antimicrobial Studies: Another research project demonstrated its effectiveness against resistant bacterial strains, suggesting potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. In antimicrobial research, it has been found to inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and replication. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ primarily in substituent positions on the aromatic ring or functional groups on the backbone. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Position Effects: The 2,4-dimethoxy pattern in the target compound contrasts with 3,4-dimethoxy in regulated analogs (e.g., 2-Amino-1-(3,4-dimethoxyphenyl)ethanol). The latter is associated with serotonin receptor agonism, common in hallucinogens . Methoxy vs.
Functional Group Differences: The hydroxylamine imine in the target compound may confer unique redox or chelation properties compared to ethanolamine derivatives (e.g., regulated Class A substances) .
Pharmacological and Toxicological Implications
- Regulatory Status: Compounds with 2,5- or 3,4-dimethoxy substitutions (e.g., 25B-NBOMe) are often regulated due to hallucinogenic activity, suggesting the target’s 2,4-dimethoxy analog may require scrutiny .
- Toxicity Prediction : Computational tools like GUSAR (used for triazole derivatives in ) predict acute toxicity based on substituent effects. For the target compound, methoxy groups may lower acute toxicity compared to hydroxylated analogs (e.g., catechols) due to reduced oxidative stress .
Physicochemical Properties
- However, the imine group may reduce stability under acidic conditions .
Biological Activity
N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine, also known as AG311, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol. Its structure includes an amino group, a dimethoxyphenyl moiety, and a hydroxylamine functional group. The synthesis typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction proceeds through an intermediate oxime, which is then reduced to yield the hydroxylamine derivative.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. It acts as an inhibitor of bacterial RNA polymerase, disrupting transcription and replication processes in bacteria. This mechanism makes it a candidate for developing new antibiotics. In studies involving various bacterial strains, the compound exhibited effective inhibition against resistant strains such as Staphylococcus aureus, indicating its potential utility in treating infections caused by antibiotic-resistant bacteria .
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. It induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of key enzymes involved in cell proliferation. In vitro studies have shown that AG311 can lead to increased cell death in various cancer cell lines by modulating apoptotic pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of RNA Polymerase : By binding to bacterial RNA polymerase, AG311 prevents the transcription process essential for bacterial survival.
- Apoptosis Induction : The compound activates caspases and other apoptotic factors that lead to programmed cell death in cancerous cells.
- Enzyme Modulation : It has been shown to inhibit enzymes that are critical for cancer cell growth and survival, thereby reducing tumor proliferation.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Antibacterial Study : A study demonstrated that AG311 significantly reduced the minimum inhibitory concentration (MIC) against ciprofloxacin-resistant Staphylococcus aureus by 16-fold when combined with standard antibiotics .
- Cancer Cell Line Analysis : In vitro tests on FaDu hypopharyngeal tumor cells showed that AG311 induced apoptosis more effectively than the reference drug bleomycin, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
